N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

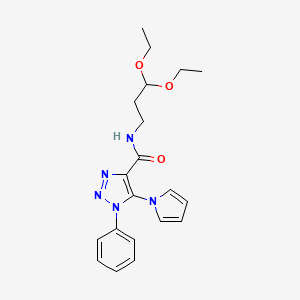

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1H-pyrrol-1-yl substituent at position 5 and a 3,3-diethoxypropyl chain on the carboxamide nitrogen. Its structural uniqueness arises from the combination of a triazole core, a phenyl group, and a diethoxypropyl side chain, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-(3,3-diethoxypropyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-3-27-17(28-4-2)12-13-21-19(26)18-20(24-14-8-9-15-24)25(23-22-18)16-10-6-5-7-11-16/h5-11,14-15,17H,3-4,12-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCVQGEARBGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, compounds similar to this compound have shown potential as inhibitors of:

- HMG CoA reductase : This enzyme is crucial in cholesterol biosynthesis and is a target for hypolipidemic agents .

- Kinases : Certain triazole derivatives exhibit kinase inhibition, impacting cancer cell signaling pathways .

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives. For instance:

- In vitro studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative showed comparable activity to doxorubicin against leukemia cell lines .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| K562 | 5.0 | Doxorubicin |

| MOLT-4 | 6.2 | Doxorubicin |

| HL-60(TB) | 4.8 | Doxorubicin |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

- Antibacterial and antifungal activity : Triazole derivatives have shown potent inhibition against various pathogens. In particular, some compounds exhibited higher inhibition rates compared to traditional antibiotics like metronidazole .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Drug |

|---|---|---|

| E. coli | 32 µg/mL | Metronidazole |

| S. aureus | 16 µg/mL | Metronidazole |

| C. albicans | 8 µg/mL | Metronidazole |

Case Studies

Several case studies highlight the potential applications of triazole derivatives in clinical settings:

- Leukemia Treatment : A study demonstrated that a structurally similar triazole derivative induced apoptosis in leukemia cells through mitochondrial pathways . Morphological changes were noted, including chromatin condensation and DNA fragmentation.

- Infection Control : Another research focused on the efficacy of triazole compounds against resistant bacterial strains. Results indicated significant antibacterial activity that could be harnessed for developing new treatments against antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Triazole vs.

- Substituent Effects: The diethoxypropyl chain in the target compound likely increases lipophilicity compared to methoxypropyl () or cyanophenyl () groups, affecting membrane permeability .

- Pyrrole vs. Other Heterocycles: The 1H-pyrrol-1-yl group at position 5 may confer π-stacking interactions similar to quinoline or benzoisoxazole substituents in other analogues () .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.